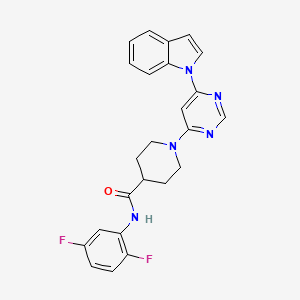
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, also known as MNMC, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. MNMC is a thiadiazole derivative that has been synthesized using different methods. It has been found to have significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.
Scientific Research Applications
Chemical Synthesis and Pharmacological Activities
4-Methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, due to its structural complexity, is part of extensive research in the field of chemical synthesis and pharmacological activities. Research efforts are focused on exploiting its chemical properties for the synthesis of various compounds with potential therapeutic effects.
Synthetic Pathways and Derivatives : A significant aspect of the research on this compound involves exploring its synthetic pathways to create novel derivatives with enhanced pharmacological properties. For instance, studies have synthesized new derivatives incorporating the thiadiazole moiety, showing potent anticancer activities. These derivatives have been evaluated against different cancer cell lines, demonstrating the compound's role as a precursor in synthesizing potential anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial Activity : Another critical area of research is investigating the antimicrobial potential of derivatives synthesized from 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide. Some studies have shown that these derivatives exhibit significant antibacterial activity, especially against Gram-positive bacteria. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Paruch, Popiołek, Biernasiuk, Berecka-Rycerz, Malm, Gumieniczek, & Wujec, 2021).
Antitubercular and Antidiabetic Screening : The compound and its derivatives have also been screened for antitubercular and antidiabetic activities. Some synthesized derivatives showed promising results in in vitro assays, pointing towards the compound's utility in discovering new treatments for tuberculosis and diabetes (Patel, Jadhav, Ansari, Pawara, & Surana, 2019), (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Carbonic Anhydrase Inhibition : Moreover, metal complexes of heterocyclic sulfonamide derivatives of 4-methyl-N-(2-methyl-5-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide have shown to be powerful inhibitors of human carbonic anhydrase isoenzymes. This discovery opens new avenues for developing carbonic anhydrase inhibitors with potential applications in treating conditions like glaucoma and edema (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
properties
IUPAC Name |
4-methyl-N-(2-methyl-5-nitrophenyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3S/c1-6-3-4-8(15(17)18)5-9(6)12-11(16)10-7(2)13-14-19-10/h3-5H,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNPNRYVYUHNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2734378.png)
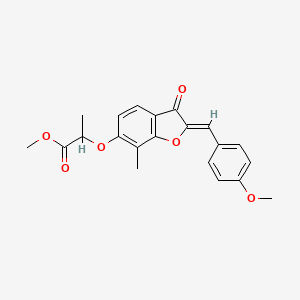
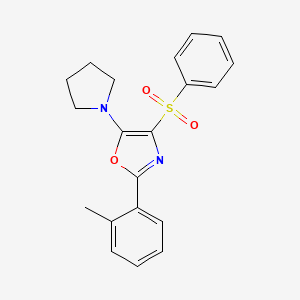
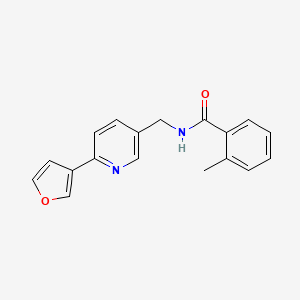
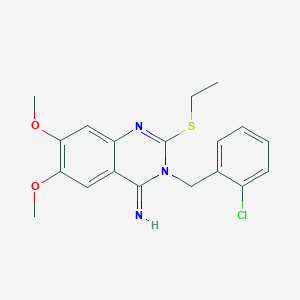
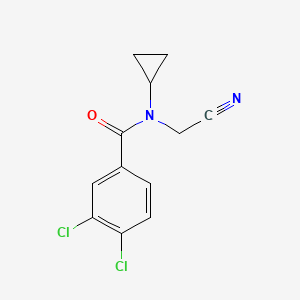
![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)
![5-[(4-Chlorophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2734393.png)
![Ethyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)
